molecular formula C18H14I2O4 B1673360 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran CAS No. 147030-48-6

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

Cat. No.: B1673360
CAS No.: 147030-48-6
M. Wt: 548.1 g/mol
InChI Key: OLIKCJUMYWSDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KB130015 is a benzofuran-derived compound structurally modified from the antiarrhythmic drug amiodarone. Designed to retain therapeutic efficacy while minimizing amiodarone’s extra-cardiac side effects (e.g., thyroid toxicity, pulmonary fibrosis), KB130015 features a 3,5-diiodo-4-carboxymethoxybenzyl group at the C-3 position and a methyl group at C-2 of the benzofuran core . Its primary mechanism involves modulation of cardiac ion channels, particularly voltage-gated sodium (NaV) and potassium (hERG/KCNH2) channels, to stabilize electrical activity in arrhythmic conditions .

Preparation Methods

The synthesis of KB-130015 involves multiple steps, including the introduction of iodine atoms and the formation of benzofuran rings. The synthetic route typically starts with the iodination of a benzene derivative, followed by the formation of a benzofuran ring through cyclization reactions.

Industrial production methods for KB-130015 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

KB-130015 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antiarrhythmic Properties

KB130015 has been developed to retain the antiarrhythmic effects of amiodarone while minimizing the associated side effects. Research indicates that KB130015 effectively slows sodium current inactivation, which is critical in controlling cardiac action potentials. In studies involving single pig ventricular myocytes, it was found that KB130015 did not prolong action potential duration but increased intracellular calcium transients significantly compared to baseline measurements .

Case Study: Electrophysiological Effects

  • Methodology : Whole-cell patch-clamp techniques were employed to assess the effects of KB130015 on sodium and calcium handling in cardiac cells.
  • Findings : The amplitude of calcium transients was larger (434.9 ± 37.2 nM vs. 326.8 ± 39.8 nM at baseline, P < 0.05), indicating enhanced calcium handling capabilities without significant adverse effects on cardiac rhythm .

Modulation of Calcium-Activated Potassium Channels

KB130015 has been shown to activate large-conductance calcium-activated potassium channels (BK(Ca) channels). This activation occurs independently of calcium presence and is influenced by the subunit composition of the channel complex .

Case Study: Vascular Smooth Muscle Relaxation

  • Methodology : Experiments were conducted using segments of porcine pulmonary arteries to evaluate vasorelaxation effects.
  • Findings : KB130015 induced endothelium-independent vasorelaxation with a half-maximal effective concentration of 43 µM, suggesting its potential for treating vascular conditions .

Antimicrobial Activity

While primarily noted for cardiovascular applications, some derivatives of benzofuran compounds have demonstrated antimicrobial properties. A study evaluated various benzofuran derivatives for their activity against Gram-positive and Gram-negative bacteria as well as fungi . Although KB130015 itself was not directly tested in this context, the structural similarities suggest potential antimicrobial applications.

Data Table: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound IIIGram-positive bacteria50 - 200 μg/mL
Compound VIC. albicans100 μg/mL

Anticancer Potential

Recent studies have indicated that certain benzofuran derivatives exhibit selective toxicity towards cancer cells, particularly leukemia cells. Although KB130015 has not been directly linked to anticancer activity, its structural relatives have shown promise in this area .

Case Study: Cytotoxicity Studies

  • Methodology : Fourteen new benzofuran derivatives were tested against various cancer cell lines.
  • Findings : Some derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell viability .

Mechanism of Action

KB-130015 exerts its effects primarily through the inhibition of thyroid hormone receptors, specifically thyroid hormone receptor alpha and thyroid hormone receptor beta. This inhibition disrupts the normal signaling pathways mediated by these receptors, leading to various biological effects. Additionally, KB-130015 affects ion channels in cardiac cells, including sodium and potassium channels, which contributes to its antiarrhythmic properties .

Comparison with Similar Compounds

Structural Comparison

KB130015 distinguishes itself from other benzofuran derivatives through specific substituents:

Compound Core Structure Key Substituents Reference
KB130015 Benzofuran - C-2: Methyl
- C-3: 3,5-Diiodo-4-carboxymethoxybenzyl
Amiodarone Benzofuran - C-2: Butyl
- C-3: 4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl
Dichlorobenzamil Benzamil derivative - Chlorinated phenyl group
- Na+/Ca2+ exchanger inhibitory moiety
Usnic Acid Dibenzofuran - C-2 and C-3: Functionalized alkyl/aryl groups

Pharmacological Targets and Mechanisms

Sodium Channels (NaV1.5)

  • KB130015 : Slows NaV1.5 inactivation, increasing late sodium current (INa-L) and intracellular Na+ ([Na+]i), which elevates sarcoplasmic reticulum Ca2+ load without inducing arrhythmias .
  • Class I Antiarrhythmics (e.g., Flecainide) : Directly block NaV1.5, increasing arrhythmia risk in structural heart disease .

Potassium Channels (hERG/KCNH2)

  • KB130015 : Dual effect—activates hERG at low voltages (EC50: 12 μM; shifts activation curve -16 mV) but inhibits at high voltages, contrasting with pure hERG blockers .
  • Amiodarone : Potent hERG blocker (class III action), prolonging QT interval .
  • Dofetilide : Selective hERG blocker with high torsadogenic risk .

Calcium-Activated Potassium Channels (BKCa)

  • KB130015 : Opens BKCa channels, relaxing vascular smooth muscle (EC50: ~10 μM) .
  • Dichlorobenzamil : Activates BKCa indirectly via Na+/Ca2+ exchanger inhibition .

Functional Outcomes

Parameter KB130015 Amiodarone Class III Antiarrhythmics
Antiarrhythmic Effect Reduces reentry via INa-L modulation Broad-spectrum (Na+, K+, Ca2+ block) Pure hERG block (QT prolongation)
Proarrhythmic Risk Low (no afterdepolarizations observed) Moderate (thyroid/pulmonary toxicity) High (torsades de pointes)
Vascular Effects Vasodilation (BKCa activation) Minimal None
Inotropic Effect Mildly positive (via Ca2+ loading) Neutral/negative Neutral

Supporting Data :

  • KB130015 increases [Na+]i by 2-fold and [Ca2+]i transient amplitude by ~33% without Ca2+ overload signs .

Clinical and Therapeutic Potential

  • KB130015 : Combines class I (NaV modulation) and class III (hERG activation) actions with vasodilatory benefits, making it suitable for atrial fibrillation and heart failure without proarrhythmia .
  • Amiodarone: Limited by non-cardiac toxicity despite efficacy .
  • Benzofuran Anticancer Agents (e.g., Compound A/B) : Target proliferative pathways but lack ion channel effects .

Biological Activity

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, also known as KB130015, is a novel compound derived from amiodarone, designed to maintain antiarrhythmic properties while reducing the associated side effects. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzofuran core with multiple functional groups, which contribute to its biological activity. The presence of iodine atoms enhances its pharmacological properties, particularly in relation to thyroid hormone receptor interactions.

KB130015 primarily functions as an activator of large-conductance, Ca²⁺-activated potassium (BK(Ca)) channels. Research indicates that it shifts the open-probability/voltage (P(o)/V) relationship of these channels, enhancing their activity in the presence of intracellular calcium without altering single-channel conductance. This activation occurs at a half-maximal concentration of approximately 20 µM .

Table 1: Key Mechanistic Insights

PropertyValue
Half-maximal activation20 µM
Hill coefficient2.8
Endothelium-independent vasorelaxation43 µM
IC₅₀ for thyroid hormone receptors (α1)2.2 µM
IC₅₀ for thyroid hormone receptors (β1)4.1 µM

Antiarrhythmic Activity

KB130015 has shown promising results in prolonging action potential duration in cardiac tissues, similar to amiodarone but with a better safety profile. In guinea pig models, it was observed to prolong the action potential duration at 90% repolarization time significantly . This effect is crucial for managing supraventricular and ventricular tachyarrhythmias.

Vascular Effects

The compound induces vasorelaxation in porcine pulmonary arteries, suggesting its potential use in treating vascular conditions. The vasorelaxation effect is mediated through BK(Ca) channel activation in vascular smooth muscle cells .

Case Studies and Clinical Implications

Recent studies have highlighted the efficacy of KB130015 in various experimental setups:

  • Cardiac Electrophysiology : In studies involving guinea pigs, KB130015 demonstrated significant antiarrhythmic properties without the toxic effects commonly associated with amiodarone.
  • Vascular Studies : The compound's ability to induce vasorelaxation was confirmed through experiments on isolated vascular tissues, indicating potential therapeutic applications in hypertension and related cardiovascular diseases.

Safety Profile

Preliminary data suggest that KB130015 exhibits a safer profile compared to amiodarone. It does not display reverse rate dependency and shows reduced toxicity in chronic administration scenarios . This aspect is particularly important given the limitations posed by amiodarone's side effects.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of KB130015 in cardiac electrophysiology studies?

KB130015 primarily modulates hERG1 potassium channels, which underlie the cardiac IKrI_{\text{Kr}} current. It exhibits voltage-dependent dual effects: activation at low voltages (accelerating activation kinetics by ~4-fold and shifting voltage dependence by −16 mV) and blockade at high voltages . Methodologically, patch-clamp electrophysiology is used to isolate hERG1 currents in transfected HEK 293 cells or native cardiomyocytes, applying stepwise voltage protocols to distinguish activation/blockade effects .

Q. How is KB130015 synthesized for structural and functional studies?

KB130015 is derived from amiodarone via benzofuran scaffold modification. Synthetic routes involve iodination and benzylation of precursor benzofurans, often using NaH-mediated alkoxylation in anhydrous THF . Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) to enhance yield and purity, validated via NMR and HPLC.

Q. What in vitro assays are suitable for initial screening of KB130015's ion channel effects?

High-throughput screening (HTS) using cell-based luciferase reporters or fluorescence-based flux assays can identify KB130015's activity on hERG1. For specificity, parallel assays targeting Na+^+ (e.g., Nav1.5) or Ca2+^{2+}-activated K+^+ channels are recommended, with EC50_{50}/IC50_{50} calculations to assess selectivity .

Advanced Research Questions

Q. How can contradictory observations of KB130015's dual hERG1 effects (activation vs. blockade) be resolved experimentally?

Use voltage-clamp protocols with holding potentials ranging from −80 mV (to study activation) to +40 mV (to study blockade). Mutagenesis of hERG1's S4-S5 linker or pore helix can pinpoint residues critical for dual effects. Co-application with amiodarone or E4031 (canonical blockers) clarifies competitive binding dynamics .

Q. What strategies identify KB130015's binding sites on hERG1 channels?

Site-directed mutagenesis of hERG1's cytosolic pore region (e.g., Y652, F656) combined with molecular docking simulations using software like AutoDock. Competitive binding assays with 3^3H-dofetilide (a hERG blocker) quantify displacement by KB130015, confirming pore-binding interactions .

Q. How does KB130015 influence cardiac sodium channel (Nav1.5) inactivation, and how is this studied?

KB130015 slows Na+^+ current inactivation, prolonging action potential duration. Use whole-cell patch-clamp in ventricular myocytes with depolarizing pulses (−120 mV to −30 mV). Analyze steady-state inactivation curves with/without KB130015 to quantify hyperpolarizing shifts in V1/2V_{1/2} .

Q. What methodologies assess KB130015's multi-target effects on ATP-sensitive K+^++ (KATP_{\text{ATP}}ATP​) and acetylcholine-activated K+^++ (KACh_{\text{ACh}}ACh​) channels?

Isolate KATP_{\text{ATP}} currents using glyburide (a selective inhibitor) in pancreatic β-cells, and KACh_{\text{ACh}} currents in atrial myocytes with carbachol. Compare current inhibition by KB130015 at varying concentrations (1–30 μM) to construct dose-response curves .

Q. How can structure-activity relationship (SAR) studies optimize KB130015 analogs for enhanced hERG1 activation?

Synthesize a 45-compound library with modifications to the benzofuran core, 3,5-diiodo substitution, or carboxymethoxy group. Test analogs in hERG1-transfected cells using automated patch-clamp systems. Correlate activation potency (EC50_{50}) with computational descriptors (e.g., logP, polar surface area) .

Q. Data Analysis and Technical Considerations

Q. What software tools are critical for analyzing KB130015's structural interactions with hERG1?

SHELX programs (e.g., SHELXL for crystallographic refinement) resolve KB130015-bound hERG1 structures. ORTEP-III generates 3D molecular graphics to visualize ligand-channel interactions . For electrophysiology, Clampfit (Molecular Devices) analyzes current traces and activation/inactivation kinetics .

Q. How do researchers address KB130015's overlap of activating and blocking effects in dose-response experiments?

Pre-incubate cells with KB130015 at low voltages (−40 mV) to saturate activation sites, then apply high-voltage pulses (+20 mV) to measure residual blockade. Kinetic modeling (e.g., Hodgkin-Huxley) separates time-dependent activation from voltage-dependent blockade .

Q. Conflict Resolution and Reproducibility

Q. Why do KB130015's effects vary across studies, and how can reproducibility be improved?

Variability arises from differences in expression systems (HEK 293 vs. CHO cells), voltage protocols, or solution composition (e.g., [K+^+]ext_{\text{ext}}). Standardize experimental conditions using hERG1-transfected HEK cells in 5 mM K+^+ Tyrode’s solution at 22°C .

Q. How can KB130015's off-target effects on IKsI_{\text{Ks}}IKs​ or ItoI_{\text{to}}Ito​ currents be minimized in experimental designs?

Use selective inhibitors (e.g., HMR-1556 for IKsI_{\text{Ks}}, 4-AP for ItoI_{\text{to}}) during voltage-clamp recordings. Validate specificity via CRISPR-edited cell lines lacking non-target channels .

Properties

IUPAC Name

2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKCJUMYWSDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14I2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-48-6
Record name KB 130015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KB-130015
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Steps 3 and 4 are performed in analogy with the steps 2 and 3 of the synthesis of (011) Step 5 is performed in analogy with the step 4 of the synthesis of (005).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran
2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.